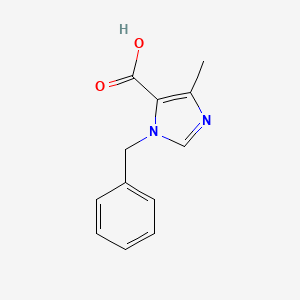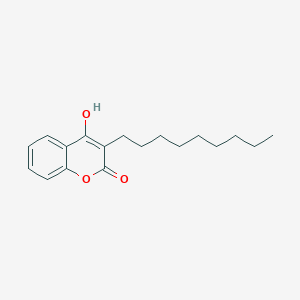
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a hydroxy group at the 4th position and a nonyl group at the 3rd position on the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-oxo-3-nonyl-2H-1-benzopyran-2-one.
Reduction: Formation of 4-hydroxy-3-nonyl-2,3-dihydro-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an insecticide and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticoagulant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in biological processes such as coagulation and inflammation.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one, known for its anticoagulant properties.
Coumatetralyl: A rodenticide with a similar benzopyran structure.
Dihydrocoumarin: A related compound with a dihydrobenzopyran ring structure.
Uniqueness: this compound is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
827044-83-7 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-hydroxy-3-nonylchromen-2-one |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-12-15-17(19)14-11-9-10-13-16(14)21-18(15)20/h9-11,13,19H,2-8,12H2,1H3 |
InChI Key |
GEKVOKHZPXKCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


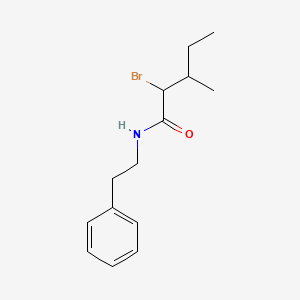
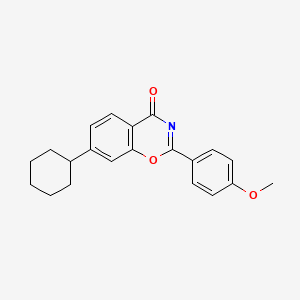
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
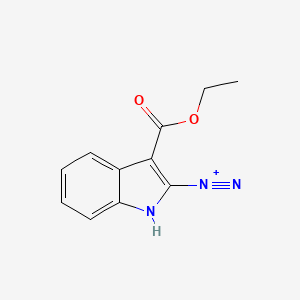
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
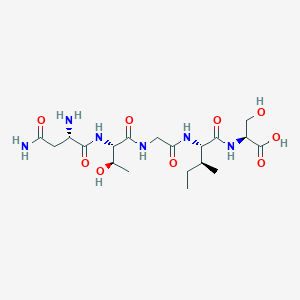
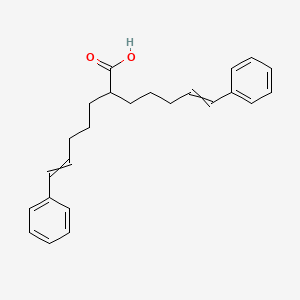
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
